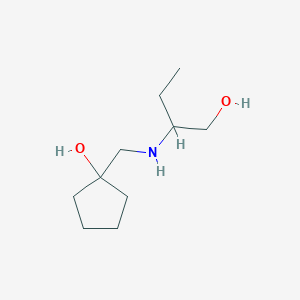
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-amino-2-butanol under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
Uniqueness
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl group and an amino alcohol side chain provides multiple sites for chemical modification and interaction with biological targets.
Biological Activity
1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol, with the CAS number 1487526-05-5, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies.
The molecular formula of this compound is C10H21NO2, with a molecular weight of 187.28 g/mol. The compound features a cyclopentanol structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| CAS Number | 1487526-05-5 |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
Studies have shown that certain derivatives of cyclopentanol compounds possess significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Cytotoxic Activity
Cytotoxicity assays reveal that related compounds can selectively inhibit the growth of cancer cell lines. For example, cytotoxic effects have been observed in human melanoma (A375) and lung adenocarcinoma (A549) cell lines, with IC50 values indicating effective concentration levels for inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 5.7 |
| A549 (Lung Cancer) | <10 |
Case Studies
Several case studies highlight the biological activity of cyclopentanol derivatives:
- Study on Antimicrobial Properties : A study published in MDPI evaluated the antimicrobial efficacy of various cyclopentanol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications enhance antibacterial activity significantly .
- Cytotoxicity in Cancer Research : Research involving the evaluation of cytotoxic effects on various cancer cell lines showed that cyclopentanol derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications in oncology .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may interact with cellular signaling pathways, affecting cell proliferation and survival .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[(1-hydroxybutan-2-ylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-9(7-12)11-8-10(13)5-3-4-6-10/h9,11-13H,2-8H2,1H3 |
InChI Key |
SSELEBPIIYPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















